tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and an ethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Industrial Production Methods: Industrial production of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
- Employed in the synthesis of complex organic molecules and intermediates.
Biology:
- Investigated for its potential use in enzyme inhibition studies and as a building block for bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclohexylamino group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with different removal conditions.
tert-Butyl-N-methylcarbamate: A methylated derivative with distinct chemical properties.
Uniqueness:
- The presence of the cyclohexylamino group in tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate provides unique steric and electronic properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
- Its stability and ease of removal as a protecting group make it particularly valuable in peptide synthesis and other complex organic transformations.
Properties
IUPAC Name |
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZUDQAVNBURCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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